N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-8-9-17-20-14)16-11-13-7-4-10-18(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXJZBPOWMXCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the condensation of 1-phenylpyrrolidine with an appropriate oxazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, facilitated by reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Pharmacophore Features
The compound shares structural similarities with other 1,2-oxazole-5-carboxamide derivatives, which are often modified at the carboxamide-linked substituent to optimize target binding. Key analogues include:
| Compound Name | Molecular Formula | Key Structural Differences | Therapeutic Target |
|---|---|---|---|
| N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2) | C₁₇H₂₁N₃O₂ | 4-(4-methylpiperazin-1-yl)phenylmethyl substituent | SARS-CoV-2 ACE2 interaction blocker |
| N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide | C₇H₆ClNO | Chloropyridinyl substituent; lacks pyrrolidine ring | Undisclosed (building block) |
| N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide | C₁₄H₁₄N₂O₅ | Dihydrobenzodioxin and hydroxyethyl substituent | Research compound (no target stated) |
| 3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide | C₁₀H₁₅N₃O₂ | 1-methylpiperidinyl substituent; shorter alkyl chain | 5HT7 receptor antagonist |
Key Observations :
- SSAA09E2 (a positional isomer) exhibits a distinct mechanism of action compared to other SARS-CoV-2 inhibitors like remdesivir (polymerase inhibitor) and chloroquine (endosomal pH modulator). It specifically blocks ACE2 binding, a critical step in viral entry .
- Derivatives with piperidinyl or piperazinyl groups (e.g., SSAA09E2) show enhanced binding affinity to viral or neurological targets due to improved hydrogen-bonding and hydrophobic interactions .
- The phenylpyrrolidinylmethyl group in the query compound may confer greater metabolic stability compared to derivatives with simpler alkyl chains (e.g., N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide), which are prone to rapid hydrolysis .
Mechanistic and Efficacy Comparisons
- Antiviral Activity: The query compound and SSAA09E2 both target ACE2 but differ in substituent chemistry. SSAA09E2 demonstrated a 50% inhibitory concentration (IC₅₀) in the nanomolar range against SARS-CoV pseudovirus entry, outperforming chloroquine derivatives in specificity . In contrast, favipiravir (a pyrazinecarboxamide) inhibits viral RNA polymerase, showing broader antiviral activity but lower specificity for ACE2 .
- Neuropharmacological Activity: Derivatives like 3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide exhibit potent antagonism against the 5HT7 receptor (pIC₅₀ ~8.2), attributed to the piperidinyl group’s interaction with hydrophobic pockets in the receptor .
Metabolic Stability :
Thermodynamic and Binding Analyses
Studies using molecular docking and NMR spectroscopy reveal that:
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- IUPAC Name : this compound
Preliminary studies indicate that the biological activity of this compound may be linked to its ability to interact with various molecular targets involved in disease pathways. Notably, compounds with similar structures have been reported to exhibit inhibitory effects on enzymes like topoisomerase I, which is crucial for DNA replication and transcription.
Antiproliferative Effects
This compound has shown promising antiproliferative activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:
These results suggest that the compound may serve as a potential lead for the development of new anticancer agents.
Enzyme Inhibition Studies
In addition to its antiproliferative properties, this compound has been investigated for its inhibitory effects on specific enzymes:
- Topoisomerase I Inhibition : Several derivatives of oxazole compounds have shown inhibition of topoisomerase I activity, which is critical in cancer therapy due to its role in DNA unwinding during replication .
- PI3K Inhibition : Related compounds have demonstrated potent inhibition of phosphoinositide 3-kinases (PI3K), which are involved in cellular growth and survival pathways. For example, a structurally similar compound exhibited an IC50 value of 0.0011 µM against PI3Kβ .
Study on Anticancer Activity
In a recent study focusing on the structure–activity relationship (SAR) of oxazole derivatives, researchers synthesized a library that included N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole derivatives. The study utilized MTT assays to assess cytotoxicity and found that modifications to the oxazole ring significantly enhanced antiproliferative activity against colorectal and cervical cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
